

Application Notes and Protocols for Studying 8-Br-cADPR in T-lymphocytes

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Compound of Interest

Compound Name: 8-Br-cADPR

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Audience: Researchers, scientists, and drug development professionals.

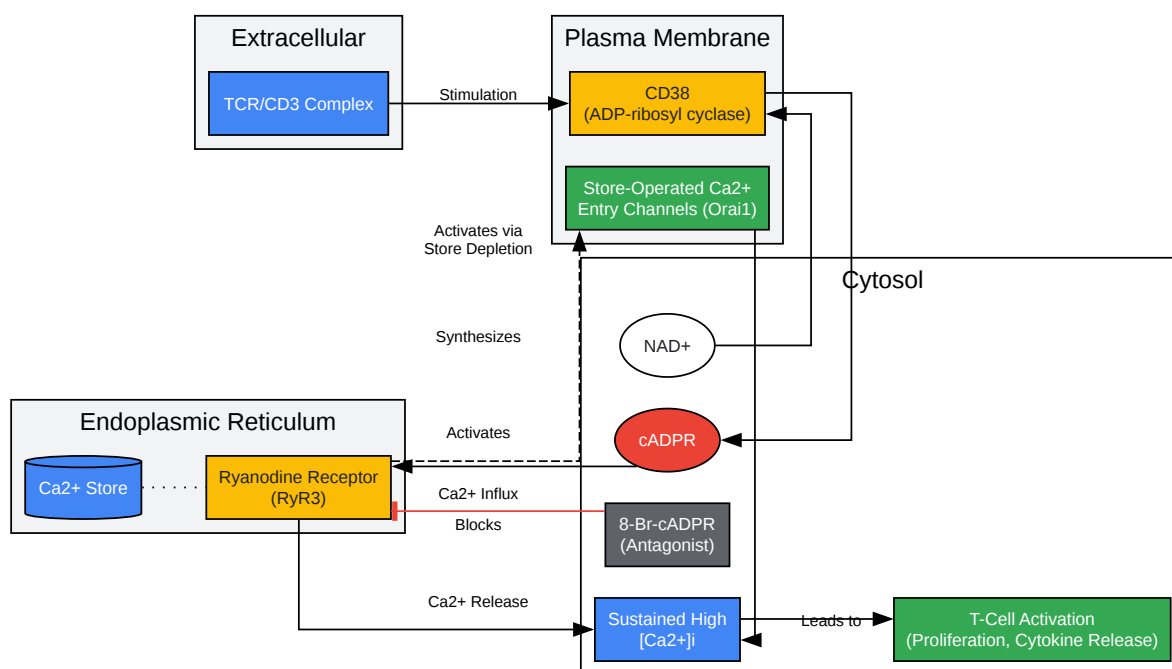
Introduction:

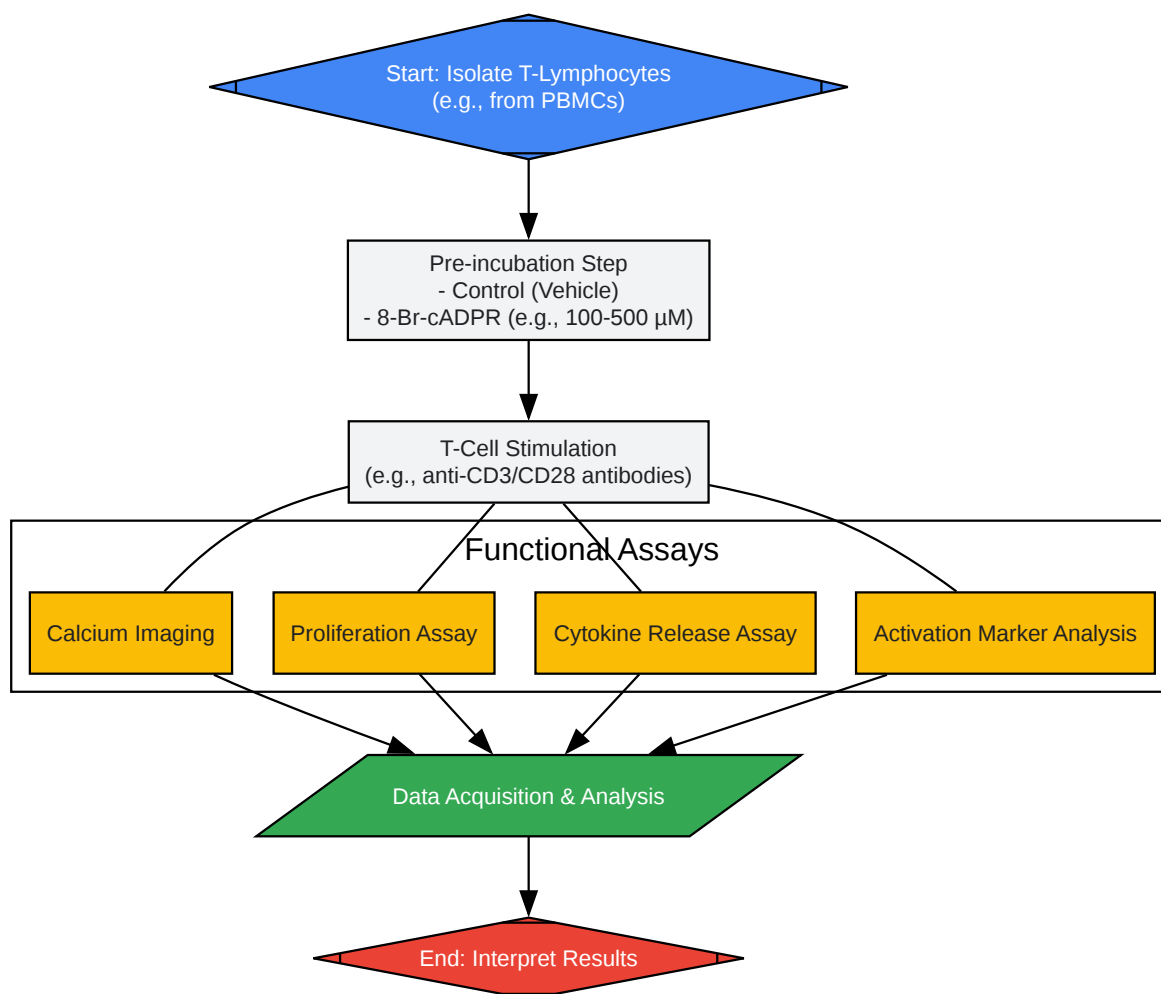
Cyclic ADP-ribose (cADPR) is a crucial second messenger that regulates intracellular calcium ($[Ca^{2+}]_i$) signaling in various cell types, including T-lymphocytes.[1][2] In these immune cells, cADPR is integral to sustained calcium signaling following T-cell receptor (TCR) engagement, which is essential for T-cell activation, proliferation, and effector functions.[1][3] The enzyme CD38, a transmembrane glycoprotein, is a major source of cADPR, catalyzing it from NAD⁺. [4][5] The cADPR produced then binds to and activates Ryanodine Receptors (RyRs) on the endoplasmic reticulum, causing the release of stored calcium.[1][6] This initial release contributes to the depletion of ER calcium stores, which in turn activates store-operated calcium entry (SOCE) and ensures the sustained elevation of cytosolic calcium required for downstream signaling events.[3][7]

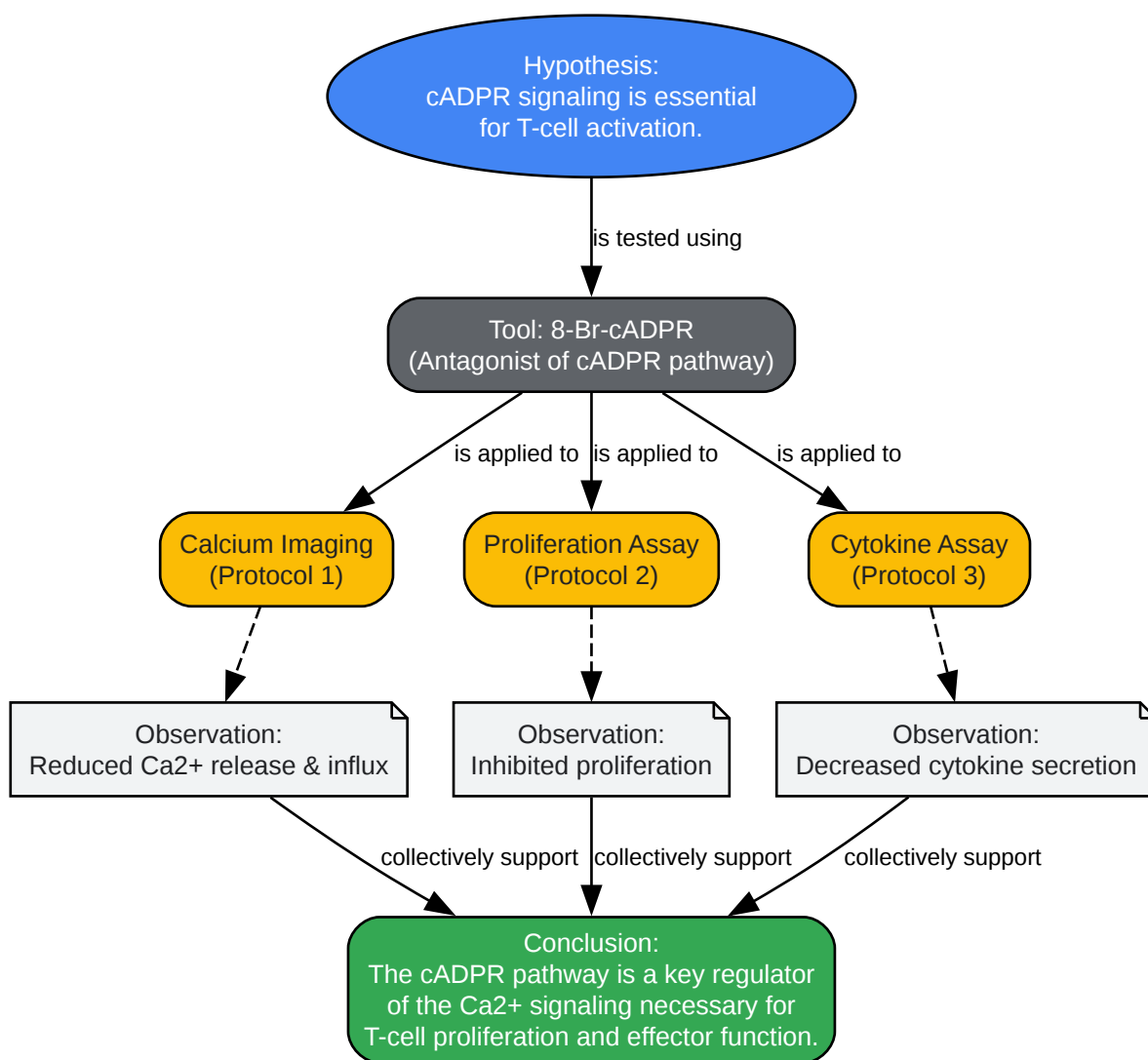
8-bromo-cyclic ADP-ribose (**8-Br-cADPR**) is a membrane-permeable and stable analog of cADPR. It is widely used as a competitive antagonist to probe the functional significance of the cADPR signaling pathway.[3][8] By inhibiting cADPR-mediated effects, **8-Br-cADPR** allows researchers to dissect the specific contribution of this pathway to T-cell physiology and pathophysiology, including immune responses in cancer and autoimmune diseases.[8] These application notes provide detailed protocols for utilizing **8-Br-cADPR** to study calcium mobilization, cell proliferation, and cytokine release in T-lymphocytes.

Signaling Pathway of cADPR in T-Lymphocytes

The activation of the T-cell receptor (TCR)/CD3 complex initiates a signaling cascade that leads to the activation of an ADP-ribosyl cyclase, such as CD38.^[1] This enzyme synthesizes cADPR, which then binds to Ryanodine Receptors (RyR3 in T-cells) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytosol.^[1] This process contributes to store-operated calcium entry (SOCE), leading to a sustained Ca²⁺ signal that is critical for the activation of transcription factors (e.g., NFAT) and subsequent T-cell responses.^{[3][7]} **8-Br-cADPR** acts as an antagonist at the RyR, blocking this Ca²⁺ release.







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